2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride
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Overview
Description
2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is a heterocyclic compound with a molecular formula of C7H11Cl2N3O. This compound is known for its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methoxyaniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent treatment with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyrrolo[3,4-d]pyrimidine derivatives.
Reduction: Formation of reduced pyrrolo[3,4-d]pyrimidine derivatives.
Substitution: Formation of substituted pyrrolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, such as cell division, which is particularly useful in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine: Shares a similar core structure but lacks the methoxy group.
2,4-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyridine dihydrochloride: Similar structure with different substituents.
Uniqueness
2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is unique due to its methoxy group, which can influence its reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired .
Properties
Molecular Formula |
C7H11Cl2N3O |
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Molecular Weight |
224.08 g/mol |
IUPAC Name |
2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrochloride |
InChI |
InChI=1S/C7H9N3O.2ClH/c1-11-7-9-3-5-2-8-4-6(5)10-7;;/h3,8H,2,4H2,1H3;2*1H |
InChI Key |
PUMWCFTYEHGGEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2CNCC2=N1.Cl.Cl |
Origin of Product |
United States |
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